5-fluoro-3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide
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Overview
Description
5-fluoro-3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 5-fluoro-3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, introduction of the fluoro and methyl groups, and the attachment of the thiazole moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.
Introduction of Fluoro and Methyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of Thiazole Moiety: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Chemical Reactions Analysis
5-fluoro-3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran and thiazole moieties.
Coupling Reactions: Suzuki-Miyaura coupling is a common method for forming carbon-carbon bonds in the synthesis of this compound.
Scientific Research Applications
5-fluoro-3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the biological activity of benzofuran derivatives.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Benzofuran derivatives are explored for their potential use in organic electronics and materials science.
Mechanism of Action
The mechanism of action of 5-fluoro-3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
5-fluoro-3-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
2-methyl-benzofuran-5-carboxylic acid: Studied for its antimicrobial properties.
4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride: A potent and selective corticotrophin-releasing factor receptor antagonist.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H19FN2O2S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
5-fluoro-3-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H19FN2O2S/c1-13-3-5-15(6-4-13)22-25-17(12-28-22)9-10-24-21(26)20-14(2)18-11-16(23)7-8-19(18)27-20/h3-8,11-12H,9-10H2,1-2H3,(H,24,26) |
InChI Key |
ZVMAVPHWUZVWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C |
Origin of Product |
United States |
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